1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS It is characterized by the presence of a fluoro group and a trifluoromethylthio group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylthiolating agents under specific reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethylthio groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but lacks the fluoro group.
3-(Trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group but differs in functional groups.
4-Fluoro-3-(Trifluoromethyl)Phenyl Isothiocyanate: Similar substituents but different functional group arrangement .
Uniqueness
1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the combination of fluoro and trifluoromethylthio groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8F4OS |
---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F4OS/c1-2-8(15)6-3-4-7(11)9(5-6)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
XGJSTALCUZEWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)SC(F)(F)F |
Origin of Product |
United States |
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